Spectroscopic Characterization of 6-Methylquinoline-5-sulfonamide: A Technical Guide for Drug Discovery Professionals
Spectroscopic Characterization of 6-Methylquinoline-5-sulfonamide: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylquinoline-5-sulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural and electronic properties of this molecule. The guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the characterization of this compound.
Introduction: The Significance of 6-Methylquinoline-5-sulfonamide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The addition of a sulfonamide group, a well-established pharmacophore, to the 6-methylquinoline backbone creates a molecule with significant potential for interacting with various biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of any drug discovery program, providing unambiguous proof of structure and crucial insights into the molecule's chemical environment. This guide will provide a detailed analysis of the expected NMR, IR, and MS data for 6-methylquinoline-5-sulfonamide, grounded in the established principles of spectroscopy and data from the parent molecule, 6-methylquinoline.
Molecular Structure and Spectroscopic Correlation
The structural features of 6-methylquinoline-5-sulfonamide are the foundation for interpreting its spectroscopic data. The molecule consists of a bicyclic quinoline ring system with a methyl group at the 6-position and a sulfonamide group at the 5-position.
Caption: Molecular structure of 6-Methylquinoline-5-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-methylquinoline-5-sulfonamide, both ¹H and ¹³C NMR will provide a wealth of structural information.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 6-methylquinoline-5-sulfonamide in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the aromatic protons.
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¹H NMR Acquisition:
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Obtain a standard one-dimensional proton spectrum.
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Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
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¹³C NMR Acquisition:
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Obtain a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
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2D NMR (Optional but Recommended):
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Acquire COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
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Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
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Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.
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¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 6-methylquinoline-5-sulfonamide is expected to show distinct signals for the aromatic protons, the methyl group, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the methyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.9 | dd | J = 4.2, 1.7 |
| H3 | ~7.5 | dd | J = 8.4, 4.2 |
| H4 | ~8.2 | dd | J = 8.4, 1.7 |
| H7 | ~7.8 | d | J = 8.8 |
| H8 | ~8.5 | d | J = 8.8 |
| 6-CH₃ | ~2.6 | s | - |
| -SO₂NH₂ | ~7.5 (broad) | s | - |
Expert Interpretation:
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The protons on the pyridine ring (H2, H3, H4) will exhibit a characteristic AMX spin system. H2 and H4 are expected to be downfield due to the anisotropic effect of the nitrogen atom.
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The protons on the benzene ring (H7, H8) will appear as doublets due to ortho-coupling. The presence of the electron-donating methyl group at C6 and the electron-withdrawing sulfonamide group at C5 will influence their precise chemical shifts.
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The methyl protons will appear as a singlet in the upfield region.
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The sulfonamide protons are exchangeable and may appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the 6-methylquinoline ring system, plus the methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~128 |
| C5 | ~135 |
| C6 | ~138 |
| C7 | ~127 |
| C8 | ~130 |
| C8a | ~148 |
| 6-CH₃ | ~22 |
Expert Interpretation:
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The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substituents.
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The carbons of the pyridine ring (C2, C3, C4, C8a) will have characteristic shifts. C2 and C8a, being adjacent to the nitrogen, will be significantly downfield.
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The carbons of the benzene ring (C4a, C5, C6, C7, C8) will have their chemical shifts modulated by the methyl and sulfonamide groups. The ipso-carbons (C5 and C6) will be particularly affected.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-methylquinoline-5-sulfonamide will be dominated by the characteristic vibrations of the sulfonamide group and the aromatic rings.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
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Acquisition:
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Record the spectrum typically in the range of 4000-400 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.
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A background spectrum of the empty ATR crystal or the KBr pellet press should be recorded and automatically subtracted from the sample spectrum.
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IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3350-3250 | N-H stretching (sulfonamide) | Medium |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2950-2850 | C-H stretching (methyl) | Weak |
| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |
| 1350-1310 | Asymmetric SO₂ stretching (sulfonamide) | Strong |
| 1170-1150 | Symmetric SO₂ stretching (sulfonamide) | Strong |
| ~900 | S-N stretching (sulfonamide) | Medium |
| 850-750 | C-H out-of-plane bending (aromatic) | Strong |
Expert Interpretation:
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The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These are typically very intense and are a reliable indicator of the presence of this functional group.
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The N-H stretching vibrations of the sulfonamide will appear as one or two bands in the 3350-3250 cm⁻¹ region.
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The aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
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The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic C-H out-of-plane bending modes of the substituted quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid like 6-methylquinoline-5-sulfonamide, LC-MS is the preferred method.
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Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.
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Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition.
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Data Acquisition:
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Acquire a full scan mass spectrum to identify the molecular ion.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.
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Mass Spectrometry Data (Predicted)
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Molecular Formula: C₁₀H₁₀N₂O₂S
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Molecular Weight: 222.26 g/mol
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Expected [M+H]⁺ (ESI): m/z 223.0536 (calculated for C₁₀H₁₁N₂O₂S⁺)
Expert Interpretation of Fragmentation (EI or MS/MS):
The fragmentation pattern will provide valuable structural information. Key expected fragmentation pathways include:
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Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment at m/z 158.
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Loss of the sulfonamide group: Cleavage of the C-S bond could lead to a 6-methylquinoline fragment ion at m/z 142.
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Loss of NH₂: From the sulfonamide group, resulting in a fragment at m/z 206.
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Loss of methyl radical: From the quinoline ring, leading to a fragment at m/z 207.
Caption: Workflow for the spectroscopic characterization of 6-methylquinoline-5-sulfonamide.
Conclusion
This technical guide provides a comprehensive framework for understanding the spectroscopic properties of 6-methylquinoline-5-sulfonamide. By combining the predictive power of established spectroscopic principles with data from closely related structures, researchers can confidently identify and characterize this important molecule. The detailed protocols and expert interpretations provided herein will serve as a valuable resource for scientists engaged in the synthesis, purification, and biological evaluation of novel quinoline-based compounds, ultimately accelerating the drug discovery and development process.
References
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PubChem Compound Summary for CID 7059, 6-Methylquinoline. National Center for Biotechnology Information. [Link]
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6-Methylquinoline. mzCloud Advanced Mass Spectral Database. [Link]
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Synthesis and spectroscopic characterization of novel quinoline-based peptoids. Arabian Journal of Chemistry. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
